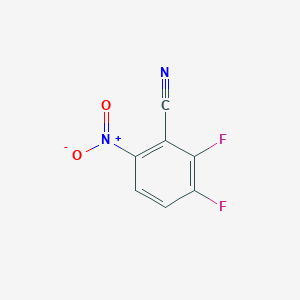

2,3-Difluoro-6-nitrobenzonitrile

Description

Structure

2D Structure

Propriétés

IUPAC Name |

2,3-difluoro-6-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQODJFMGXOQZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2,3-Difluoro-6-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-nitrobenzonitrile is a fluorinated aromatic compound of significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a key intermediate in the preparation of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] The presence of multiple reactive sites—two fluorine atoms, a nitro group, and a nitrile group—makes it a versatile building block for introducing fluorine-containing moieties into target structures, a common strategy for modulating the biological activity and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its known physicochemical properties, synthesis, and safety considerations.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the available information for this compound and, for comparative purposes, its isomer 2,6-Difluoro-3-nitrobenzonitrile.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,3-fluorine-6-nitrobenzonitrile | [3] |

| CAS Number | 157647-01-3 | [3][4][5] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [4][6] |

| Molecular Weight | 184.10 g/mol | [6] |

| Appearance | Solid (at room temperature) | Inferred from storage information |

| Melting Point | No data available | [4][7] |

| Boiling Point | No data available | [4][7] |

| Density | No data available | N/A |

| Solubility | Insoluble in water; Soluble in solvents such as tert-butanol. | [1] |

Note: The isomer 2,6-Difluoro-3-nitrobenzonitrile (CAS: 143879-77-0) has a reported melting point of 50 °C and a boiling point of 176 °C.

Spectroscopic Data

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | The spectrum would show two aromatic protons, likely appearing as doublets or multiplets in the downfield region (approx. 7.5-8.5 ppm), with coupling patterns influenced by both proton-proton and proton-fluorine interactions. |

| ¹³C NMR | The spectrum would exhibit seven distinct carbon signals. The carbon of the nitrile group (C≡N) would be in the 115-120 ppm range. The aromatic carbons would appear between approximately 110 and 160 ppm, with their chemical shifts significantly influenced by the attached fluorine and nitro substituents. Carbons directly bonded to fluorine would show large one-bond C-F coupling constants. |

| IR Spectroscopy | Characteristic peaks would include a strong absorption around 2230 cm⁻¹ for the nitrile (C≡N) stretch. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) would be present around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching vibrations would appear in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 184. Fragmentation patterns would likely involve the loss of NO₂, CN, and fluorine atoms. |

Synthesis and Experimental Protocols

This compound is synthesized via a nucleophilic aromatic substitution reaction. The primary route involves the reaction of 2,3,4-trifluoronitrobenzene with a cyanide salt.

Synthesis Pathway

The synthesis involves the displacement of the fluorine atom at the 4-position of 2,3,4-trifluoronitrobenzene by a cyanide ion.

References

- 1. US5478963A - this compound and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. acubiochem.com [acubiochem.com]

- 4. aaronchem.com [aaronchem.com]

- 5. Halogenated Aromatic Intermediates | Pharmaceutical Building Blocks (70) [myskinrecipes.com]

- 6. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Profile of 2,3-Difluoro-6-nitrobenzonitrile: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic properties of 2,3-Difluoro-6-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed experimental data and methodologies for its characterization.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₂F₂N₂O₂ and a molecular weight of 184.10 g/mol . The presence of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring results in a unique electronic and vibrational profile, which can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. The following data has been reported for the compound dissolved in chloroform-d (CDCl₃).

¹H NMR Data

The proton NMR spectrum shows two aromatic protons, consistent with the disubstituted benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.69 | dd | Ar-H⁴ |

| 8.24 | ddd | Ar-H⁵ |

¹⁹F NMR Data

The fluorine NMR spectrum provides information about the two fluorine atoms attached to the aromatic ring.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -122.73 | ddd | Ar-F³ |

| -123.78 | ddd | Ar-F² |

Experimental Protocol: NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃). ¹H and ¹⁹F NMR spectra were acquired on a standard NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

| m/z | Relative Intensity (%) |

| 46 | 8 |

| 61 | 14 |

| 68 | 11 |

| 75 | 24 |

| 87 | 20 |

| 88 | 99 |

| 99 | 10 |

| 112 | 26 |

| 126 | 38 |

| 138 | 42 |

| 154 | 100 (Molecular Ion) |

Experimental Protocol: Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer, with the m/z values and their relative intensities recorded.

Vibrational Spectroscopy (FT-IR and FT-Raman)

No comprehensive experimental FT-IR or FT-Raman data for this compound has been identified in the reviewed literature. A complete spectroscopic analysis would typically involve these techniques to probe the vibrational modes of the molecule, including the characteristic stretching frequencies of the nitrile (C≡N) and nitro (NO₂) groups.

Electronic Spectroscopy (UV-Vis)

No specific UV-Vis absorption data for this compound has been detailed in the available literature. This analysis would be valuable for understanding the electronic transitions within the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound, integrating both experimental and computational approaches.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Theoretical Mass Spectrometry Fragmentation of 2,3-Difluoro-6-nitrobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: An experimental mass spectrum for 2,3-Difluoro-6-nitrobenzonitrile is not publicly available. The following guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds, such as nitrobenzonitriles and fluorinated aromatics.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is ionized in the mass spectrometer, typically by electron ionization (EI), it forms a molecular ion (M+•) which is often energetically unstable. This ion can then undergo fragmentation, breaking into smaller charged fragments and neutral species. The resulting pattern of fragments is characteristic of the molecule's structure.

This guide outlines the predicted fragmentation pathway of this compound (C₇H₂F₂N₂O₂), a compound featuring a benzene ring substituted with two fluorine atoms, a nitro group, and a nitrile group. The molecular weight of this compound is approximately 184.11 Da. The fragmentation is predicted to be driven by the lability of the nitro group and the potential loss of the nitrile and fluoro substituents.

Predicted Fragmentation Pattern

The primary fragmentation pathways for this compound under electron ionization are expected to involve the loss of the nitro group (NO₂) and subsequent or alternative fragmentation steps involving the nitrile and fluorine substituents.

The following table summarizes the proposed primary fragment ions, their theoretical m/z values, and the corresponding neutral losses from the molecular ion.

| Proposed Fragment Ion | Elemental Composition | Theoretical m/z | Neutral Loss | Description |

| [M]+• | [C₇H₂F₂N₂O₂]+• | 184 | - | Molecular Ion |

| [M - NO]+• | [C₇H₂F₂N₂O]+• | 154 | NO | Loss of nitric oxide |

| [M - NO₂]+ | [C₇H₂F₂N₂]+ | 138 | NO₂ | Loss of a nitro radical, a common pathway for nitroaromatics. |

| [M - NO₂ - CN]+ | [C₆H₂F₂N]+ | 112 | NO₂, CN | Subsequent loss of a cyano radical from the [M-NO₂]+ ion. |

| [M - NO₂ - HCN]+ | [C₆HF₂N]+ | 112 | NO₂, HCN | Loss of hydrogen cyanide from the [M-NO₂]+ ion. |

| [C₆H₂F₂]+• | [C₆H₂F₂]+• | 112 | NO₂, CN | Formation of a difluorobenzyne radical cation. |

| [C₅HF₂]+ | [C₅HF₂]+ | 94 | NO₂, CN, C | Loss of a carbon atom from the [C₆H₂F₂]+• ion. |

Proposed Fragmentation Pathway Visualization

The logical relationship between the parent molecular ion and its primary fragments is illustrated in the diagram below.

Experimental Protocols

To acquire the mass spectrum of this compound, a standard protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would be appropriate.

a) Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

b) Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polysiloxane stationary phase).

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

c) Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Scan Rate: 2-3 scans per second.

-

Transfer Line Temperature: 280 °C.

d) Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from this peak, ensuring to subtract the background spectrum from an adjacent region of the chromatogram.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum and known chemical principles.

Experimental Workflow Visualization

The general workflow for analyzing a pure, solid organic compound like this compound using GC-MS is depicted below.

Infrared spectroscopy of 2,3-Difluoro-6-nitrobenzonitrile functional groups

An In-depth Technical Guide to the Infrared Spectroscopy of 2,3-Difluoro-6-nitrobenzonitrile

This guide provides a detailed examination of the infrared (IR) spectroscopic properties of this compound, a compound of interest in pharmaceutical and chemical research. Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. For researchers and drug development professionals, understanding the IR spectrum of this molecule is crucial for its synthesis, characterization, and quality control.

Core Functional Groups and Their Vibrational Signatures

The structure of this compound incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. These distinct absorptions allow for the unambiguous identification of the molecule's chemical architecture.

-

Nitrile Group (-C≡N): The nitrile group is characterized by a strong and sharp absorption band resulting from the C≡N stretching vibration. For aromatic nitriles, this peak typically appears in a relatively clean region of the spectrum, making it a reliable diagnostic marker. Electron-withdrawing groups attached to the phenyl ring, such as the nitro and fluoro groups in this molecule, can slightly increase the wavenumber of this vibration.[1]

-

Nitro Group (-NO₂): The nitro group gives rise to two prominent and strong stretching vibrations: an asymmetric stretch (ν_as_(NO₂)) at a higher frequency and a symmetric stretch (ν_s_(NO₂)) at a lower frequency. The positions of these bands are sensitive to the electronic environment, and their high intensity is due to the large change in dipole moment during vibration.

-

Aromatic Ring (C₆H₂): The substituted benzene ring exhibits several characteristic vibrations. These include C-H stretching vibrations, which occur at wavenumbers above 3000 cm⁻¹.[2][3] In-ring C=C stretching vibrations typically produce a series of bands of variable intensity in the 1400-1600 cm⁻¹ region.[2][3] Additionally, C-H out-of-plane bending vibrations ("oop") are found at lower frequencies (900-675 cm⁻¹) and can provide information about the substitution pattern on the ring.[3]

-

Carbon-Fluorine Bonds (C-F): The C-F stretching vibrations are known to produce very strong absorption bands. Due to the high electronegativity of fluorine, these bonds are highly polarized. The exact position of these bands can vary but typically falls within the 1400-1000 cm⁻¹ region of the spectrum.

Summary of Infrared Absorption Data

The expected infrared absorption frequencies for the primary functional groups in this compound are summarized in the table below. These ranges are based on established data for substituted benzonitriles and related aromatic compounds.[1][4][5][6]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching (ν) | 3100 - 3000 | Medium to Weak |

| Nitrile (-C≡N) | Stretching (ν) | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C | In-ring Stretching (ν) | 1600 - 1585 | Medium |

| 1500 - 1400 | Medium to Strong | ||

| Nitro (-NO₂) | Asymmetric Stretching (ν_as_) | 1550 - 1520 | Strong |

| Symmetric Stretching (ν_s_) | 1360 - 1330 | Strong | |

| Carbon-Fluorine (C-F) | Stretching (ν) | 1400 - 1000 | Strong |

| Aromatic C-H | Out-of-Plane Bending (γ) | 900 - 675 | Medium to Strong |

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique. The ATR method is often preferred for its simplicity and minimal sample preparation.

1. Instrument and Materials:

-

FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with an ATR accessory (e.g., DuraSamplIR II).[7]

-

This compound sample (solid, powder form).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

2. Sample Preparation and Background Collection:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Gently wipe the crystal surface with a lint-free wipe moistened with a suitable solvent and allow it to dry completely.

-

With the empty and clean ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's inherent response, which will be subtracted from the sample spectrum.

3. Sample Analysis:

-

Place a small amount of the this compound powder onto the center of the ATR crystal.

-

Lower the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key to obtaining a reproducible spectrum.

-

Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

4. Data Processing and Analysis:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

-

Perform an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam into the sample.

-

Perform baseline correction to ensure the spectral baseline is flat.

-

Identify and label the peak frequencies of the significant absorption bands. Compare these experimental frequencies to the expected values in the data table to confirm the presence of the key functional groups and verify the identity and purity of the compound.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for obtaining and analyzing the IR spectrum is illustrated below.

Caption: Workflow for FT-IR analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-6-nitrobenzonitrile

Disclaimer: Publicly available quantitative data on the solubility and stability of 2,3-Difluoro-6-nitrobenzonitrile is limited. This guide provides a comprehensive overview based on its chemical structure, analogies to related compounds, and established scientific principles for compound characterization. The experimental protocols described are general methodologies and should be adapted for specific laboratory conditions.

Introduction

This compound is a fluorinated aromatic compound featuring nitro and nitrile functional groups. These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility and stability is crucial for its effective use in drug development and other research applications, informing process development, formulation, and storage conditions.[2] This guide outlines the expected solubility and stability profile of this compound and provides detailed, generalized experimental protocols for their determination.

Predicted Solubility Profile

The solubility of an organic compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The "like dissolves like" principle is a useful guideline, suggesting that polar compounds are more soluble in polar solvents and nonpolar compounds in nonpolar solvents.[3]

Qualitative Solubility Prediction for this compound:

-

Water: The presence of polar nitro (-NO₂) and nitrile (-CN) groups, along with electronegative fluorine atoms, imparts some polarity to the molecule. However, the benzene ring is hydrophobic. Therefore, this compound is expected to have low solubility in water. Small, polar organic compounds with fewer than five carbon atoms tend to be water-soluble; this compound, with seven carbons and a bulky nitro group, is less likely to be so.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are capable of dipole-dipole interactions and are excellent solvents for many polar organic molecules. It is anticipated that this compound will exhibit good solubility in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors. While the nitrile and nitro groups can accept hydrogen bonds, the overall molecule cannot donate them. Solubility is expected to be moderate and generally increases with temperature.[5]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the significant polarity imparted by the nitro and nitrile groups, the compound is expected to have limited solubility in nonpolar solvents.

A patent for the synthesis of this compound mentions purification by recrystallization, which implies a suitable solvent system exists where solubility is moderate and temperature-dependent.[6]

Stability Profile and Degradation Pathways

The stability of this compound is influenced by its functional groups, which are susceptible to degradation under certain conditions. Forced degradation studies, or stress testing, are essential to identify potential degradation products and understand the molecule's intrinsic stability.[2][7]

Potential Degradation Pathways:

-

Hydrolysis: The nitrile group can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid (2,3-difluoro-6-nitrobenzoic acid) or a primary amide intermediate. The nitro group is generally stable to hydrolysis, but the fluorine atoms, activated by the electron-withdrawing nitro and nitrile groups, could be susceptible to nucleophilic substitution by hydroxide ions, especially at elevated temperatures.

-

Reduction: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives. This can occur under the influence of reducing agents or certain catalytic conditions.

-

Photodegradation: Aromatic nitro compounds can be sensitive to light. Exposure to UV or visible light may induce degradation, a process known as photolysis.[2][8] ICH guidelines recommend photostability testing for this reason.[8]

-

Thermal Degradation: High temperatures can lead to decomposition. Stress testing at elevated temperatures helps to determine the thermal stability of the compound.[2]

Experimental Protocols

Detailed methodologies are required to quantitatively assess the solubility and stability of this compound.

4.1. Solubility Determination

The equilibrium solubility is determined by measuring the concentration of the compound in a saturated solution at a specific temperature.

Table 1: Experimental Protocol for Equilibrium Solubility Determination

| Step | Procedure | Details |

| 1. Sample Preparation | Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. | The solid should be in excess to ensure a saturated solution is formed.[4] |

| 2. Equilibration | Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. | The shake-flask method is a common technique.[5] Constant temperature is critical. |

| 3. Phase Separation | After equilibration, allow the vials to stand undisturbed for the excess solid to settle.[4] Alternatively, centrifuge or filter the samples to separate the solid from the supernatant. | Filtration should be done using a filter that does not adsorb the compound. |

| 4. Quantification | Carefully withdraw a known volume of the clear supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound. | High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantification.[5][9] A calibration curve with known concentrations must be prepared. |

4.2. Stability and Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify degradation products and pathways.[7]

Table 2: Protocol for Forced Degradation Studies

| Condition | Procedure | Typical Reagents and Conditions |

| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M to 1 M HCl.[8] Monitor for degradation over time at room temperature and, if necessary, at an elevated temperature (e.g., 50-60°C).[8] | A co-solvent may be needed if the compound is not soluble in the aqueous acid.[8] |

| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M to 1 M NaOH.[8] Monitor for degradation over time at room temperature and, if necessary, at an elevated temperature. | Similar to acid hydrolysis, a co-solvent might be required. |

| Oxidative Degradation | Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[8] Monitor for degradation at room temperature. | Hydrogen peroxide is a commonly used oxidizing agent for these studies.[8] |

| Thermal Degradation | Expose the solid compound to dry heat at elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).[10] Also, test the stability in solution at elevated temperatures. | The study should be designed to achieve noticeable degradation. |

| Photostability | Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8] A dark control sample should be run in parallel. | The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter. |

| Analysis | At each time point, samples are analyzed using a stability-indicating analytical method, typically HPLC.[11] This method must be able to separate the parent compound from all degradation products. | The goal is to achieve 5-20% degradation of the active substance. More than 20% degradation may not be suitable for identifying the degradation pathway.[8] |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a compound's solubility and stability.

Conclusion

References

- 1. youtube.com [youtube.com]

- 2. apicule.com [apicule.com]

- 3. chem.ws [chem.ws]

- 4. quora.com [quora.com]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ijsdr.org [ijsdr.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. sciforum.net [sciforum.net]

- 10. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

An In-depth Technical Guide to the Reactivity Profile of 2,3-Difluoro-6-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-6-nitrobenzonitrile is a versatile intermediate in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), facilitated by the presence of two electron-withdrawing groups—a nitro and a cyano group—and two labile fluorine atoms. This guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, key reactions, and its application in the synthesis of quinolone antibiotics. Experimental protocols, quantitative data, and visual diagrams of key processes are presented to support researchers in its effective utilization.

Core Chemical Properties

This compound is a poly-functionalized aromatic compound. The synergistic electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups significantly activate the benzene ring towards nucleophilic attack, while deactivating it for electrophilic substitution. The fluorine atoms at the 2- and 3-positions are excellent leaving groups in SNAr reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₂F₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 184.10 g/mol | --INVALID-LINK-- |

| CAS Number | 157647-01-3 | ACUBIOCHEM |

| Appearance | Off-white to yellow crystalline solid (typical) | General Supplier Data |

| Solubility | Soluble in many organic solvents like DMSO, DMF, NMP | General Chemical Knowledge |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 2,3,4-trifluoronitrobenzene with a cyanide salt. The cyano group preferentially displaces the fluorine atom at the 4-position due to the strong activating effect of the para-nitro group.

Experimental Protocol: Synthesis from 2,3,4-Trifluoronitrobenzene[1]

-

Reaction: 2,3,4-trifluoronitrobenzene is reacted with potassium cyanide in a suitable solvent such as tert-butanol.

-

Reagents and Conditions:

-

2,3,4-Trifluoronitrobenzene (1 equivalent)

-

Potassium Cyanide (2 equivalents)

-

Solvent: tert-Butanol

-

Temperature: 70°C

-

Reaction Time: 20 hours

-

-

Work-up and Purification:

-

After cooling, the solid residue is removed by filtration.

-

The solvent is distilled off from the filtrate.

-

The crude product can be purified by recrystallization from a suitable solvent with the addition of activated charcoal, or by column chromatography.

-

-

Yield: A yield of approximately 57% (based on gas chromatography analysis of the reaction mixture) has been reported in patent literature.[1]

Caption: Synthesis of this compound.

Key Reactivity Profile

The reactivity of this compound is characterized by nucleophilic aromatic substitution at the fluorine-bearing carbons and reactions involving the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms are readily displaced by a variety of nucleophiles. The C-F bond is a good leaving group in SNAr reactions, a fact that can be counterintuitive given the high bond energy but is explained by the rate-determining step being the initial nucleophilic attack, which is accelerated by the electronegativity of fluorine. The position of attack (C2 vs. C3) by a nucleophile will depend on the specific nucleophile and reaction conditions, though the C2 position is generally more activated due to its ortho relationship to the nitro group.

-

Amination: Reaction with primary or secondary amines introduces amino substituents. This is a key step in the synthesis of various heterocyclic compounds and pharmaceutical precursors.

-

Alkoxylation/Aryloxylation: Alkoxides and phenoxides can displace the fluorine atoms to form ether linkages.

At present, specific, publicly available, peer-reviewed quantitative data for these reactions on this compound is limited. However, the reactivity is analogous to other activated difluoronitrobenzene derivatives.

Denitrating Chlorination

The nitro group can be substituted with a chlorine atom, a transformation that is valuable for further functionalization of the aromatic ring.

Experimental Protocol: Denitrating Chlorination[1]

-

Reaction: this compound is reacted with a chlorinating agent at high temperature.

-

Reagents and Conditions:

-

This compound (1 equivalent)

-

Chlorinating agent: Chlorine gas (Cl₂)

-

Dehydrating agent: Anhydrous calcium chloride

-

Temperature: 190°C

-

Reaction Time: 12 hours

-

-

Procedure:

-

This compound and anhydrous calcium chloride are placed in a flask equipped with a gas inlet tube.

-

The mixture is heated to 190°C.

-

Chlorine gas is introduced at a steady rate.

-

The reaction is monitored until the starting material is substantially consumed.

-

-

Product: 2-Chloro-5,6-difluorobenzonitrile.

Caption: Key reactions of this compound.

Application in Drug Development: Synthesis of Quinolone Antibiotics

This compound serves as a precursor to key intermediates in the synthesis of quinolone and fluoroquinolone antibiotics. These antibiotics are broad-spectrum bactericidal agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][3]

The synthetic pathway generally involves the reduction of the nitro group to an amine, followed by cyclization reactions to build the characteristic quinolone core. The fluorine atom is often retained in the final drug molecule, as it can enhance potency and pharmacokinetic properties.

Caption: Generalized pathway to fluoroquinolones.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its reactivity is well-defined by the principles of nucleophilic aromatic substitution, with the fluorine and nitro groups serving as key functional handles for molecular elaboration. The strategic application of this intermediate in the synthesis of potent antibacterial agents like fluoroquinolones underscores its importance. Further research into the specific reaction kinetics and the biological activity of its immediate derivatives could expand its utility and lead to the discovery of novel therapeutic agents.

References

Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,3-difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene. This process is a key step in the preparation of various valuable intermediates for insecticides and antibacterial agents. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a cyanide group displaces a fluorine atom on the aromatic ring. The nitro group on the ring activates it for this type of substitution.

Reaction Pathway

The synthesis of this compound from 2,3,4-trifluoronitrobenzene is achieved through a fluorine/cyanide exchange.[1]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on a patented procedure for the synthesis of this compound.[1]

Materials:

-

2,3,4-Trifluoronitrobenzene

-

Potassium Cyanide (KCN)

-

tert-Butanol

Procedure:

-

In a suitable reaction vessel, 32.5 g (0.5 mol) of potassium cyanide are placed in 400 g of tert-butanol.[1]

-

44.3 g (0.25 mol) of 2,3,4-trifluoronitrobenzene are added dropwise to the mixture at 70°C over a period of 30 minutes.[1]

-

The reaction mixture is maintained at this temperature for 20 hours.[1]

-

After 20 hours, the reaction progress is monitored by gas chromatography (GC).

-

Upon completion, the mixture is cooled, and the solid residue is filtered off with suction.

-

The solvent is then distilled off.[1]

-

The crude product that precipitates out is filtered off with suction at 0°C and dried.[1]

-

Further purification can be achieved by recrystallization with the addition of activated charcoal or by chromatography.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis and purification.

Data Summary

The following table summarizes the quantitative data from the described synthesis.[1]

| Parameter | Value | Unit |

| Reactants | ||

| 2,3,4-Trifluoronitrobenzene | 44.3 (0.25) | g (mol) |

| Potassium Cyanide | 32.5 (0.5) | g (mol) |

| tert-Butanol | 400 | g |

| Reaction Conditions | ||

| Temperature | 70 | °C |

| Time | 20 | h |

| Results | ||

| Crude Product Yield | 30.7 | g |

| Purity (GC) | ~85 | % |

| Conversion (GC, volatile components) | 57 | % |

| Unreacted 2,3,4-Trifluoronitrobenzene | 43 | % |

Discussion

The synthesis of this compound from 2,3,4-trifluoronitrobenzene via nucleophilic aromatic substitution is a well-established method. The reaction conditions, including the choice of a polar aprotic solvent like tert-butanol and elevated temperatures, are typical for SNAr reactions. The use of a molar excess of potassium cyanide helps to drive the reaction towards the product.

The reported yield and purity are suitable for many subsequent applications without extensive purification. However, for applications requiring higher purity, recrystallization or chromatographic methods are recommended. The unreacted starting material can potentially be recovered from the distillate for reuse, improving the overall process economy. This intermediate is valuable for the synthesis of 2,3,6-trifluorobenzoic acid, which is a precursor for various agrochemicals and pharmaceuticals.[1]

References

Methodological & Application

Synthetic routes to 2,3,6-trifluorobenzoic acid using 2,3-Difluoro-6-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,3,6-trifluorobenzoic acid, a valuable intermediate in the preparation of insecticides and antibacterial agents, starting from 2,3-difluoro-6-nitrobenzonitrile. The described multi-step synthesis involves denitrating chlorination, subsequent chlorine-fluorine exchange (Halex reaction), and final hydrolysis to yield the target product.

Synthetic Pathway Overview

The synthesis of 2,3,6-trifluorobenzoic acid from this compound is achieved through a three-step process. The initial step involves the replacement of the nitro group with a chlorine atom. This is followed by a halogen exchange reaction to introduce the third fluorine atom. The final step is the hydrolysis of the benzonitrile to the corresponding benzoic acid.

Application Notes and Protocols: Synthesis of Quinolone Antibiotics Utilizing 2,3-Difluoro-6-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3-Difluoro-6-nitrobenzonitrile as a key starting material in the preparation of potent quinolone antibiotics, with a specific focus on the synthesis of Ofloxacin. The protocols outlined below are based on established chemical transformations and provide a framework for the laboratory-scale synthesis of this important class of antibacterial agents.

Introduction

Quinolone antibiotics are a critical class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The introduction of fluorine atoms into the quinolone scaffold has been shown to significantly enhance their antimicrobial potency. This compound is a valuable and versatile precursor for the synthesis of various fluoroquinolones, including commercially successful drugs like Ofloxacin. This document details the synthetic pathway from this compound to Ofloxacin, providing detailed experimental protocols and quantitative data for key reaction steps.

Synthetic Pathway Overview

The synthesis of Ofloxacin from this compound is a multi-step process that involves the initial conversion of the starting material to a more elaborated benzoylacetate intermediate, followed by a Gould-Jacobs type cyclization to construct the core quinolone ring system. The final step involves the nucleophilic aromatic substitution of a fluorine atom with N-methylpiperazine to introduce the characteristic C-7 substituent.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of Ofloxacin from precursors derived from this compound.

| Step | Reactants | Product | Yield (%) |

| 1. Formation of Benzoxazine Intermediate | 2-Acetonyloxy-3,4-difluoronitrobenzene | 7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine | ~90% |

| 2. Condensation and Cyclization | 7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine, Diethyl ethoxymethylenemalonate | (±)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | ~75% |

| 3. Nucleophilic Substitution | (±)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, N-Methylpiperazine | (±)-9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Ofloxacin) | ~85% |

| Overall Yield | ~57% |

Experimental Protocols

Step 1: Synthesis of 2,3,6-Trifluorobenzoic Acid from this compound

This initial step involves the conversion of this compound to 2-chloro-5,6-difluorobenzonitrile, followed by fluorine exchange and hydrolysis to yield 2,3,6-trifluorobenzoic acid.

Part A: Denitrating Chlorination

-

Reaction Setup: In a flask equipped with a gas inlet tube, place this compound and a catalytic amount of anhydrous calcium chloride.

-

Reaction Conditions: Heat the mixture to 190°C. Introduce chlorine gas at a steady rate.

-

Monitoring: Monitor the reaction progress by observing the production of nitrous gases. The reaction is typically complete within 12 hours.

-

Work-up: The resulting 2-chloro-5,6-difluorobenzonitrile can be purified by distillation or used directly in the next step.

Part B: Halogen Exchange and Hydrolysis

-

Reaction Setup: The crude 2-chloro-5,6-difluorobenzonitrile is subjected to a halogen exchange (Halex) reaction using an alkali metal fluoride (e.g., KF) at elevated temperatures to yield 2,3,6-trifluorobenzonitrile.

-

Hydrolysis: The resulting trifluorobenzonitrile is then hydrolyzed to 2,3,6-trifluorobenzoic acid using a strong acid (e.g., 70% sulfuric acid) at elevated temperatures (e.g., 140°C).

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solid product is washed with water. The crude 2,3,6-trifluorobenzoic acid can be purified by recrystallization from a suitable solvent mixture like ethyl acetate and hexane.

Step 2: Synthesis of the Quinolone Core via Gould-Jacobs Reaction

This step involves the construction of the quinolone ring system from 2,3,6-trifluorobenzoic acid.

-

Formation of the Acyl Malonate: 2,3,6-Trifluorobenzoyl chloride (derived from the corresponding acid) is reacted with diethyl malonate in the presence of a base such as magnesium ethoxide.

-

Reaction with Diethyl Ethoxymethylenemalonate: The resulting acyl malonate is then reacted with diethyl ethoxymethylenemalonate.

-

Thermal Cyclization: The intermediate is heated in a high-boiling solvent like diphenyl ether to effect cyclization to the quinolone core.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent like ethanol, and dried under vacuum to yield the ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Synthesis of Ofloxacin

This final step involves the nucleophilic substitution of the C-7 fluorine atom with N-methylpiperazine.

-

Reaction Setup: The difluorinated quinolone carboxylic acid intermediate is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Amine: N-methylpiperazine is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to promote the nucleophilic aromatic substitution.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an acid-base workup to isolate the crude Ofloxacin. The final product is purified by recrystallization from a suitable solvent like ethanol to afford Ofloxacin of high purity.[1]

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA topology during replication. Fluoroquinolones stabilize the covalent complex between the topoisomerase and the cleaved DNA, leading to double-strand breaks in the bacterial chromosome. This blockage of DNA replication and repair ultimately results in bacterial cell death.

Conclusion

This compound serves as a strategic starting material for the synthesis of fluoroquinolone antibiotics. The synthetic routes described herein provide a basis for the preparation of Ofloxacin and other related compounds. The provided protocols and data are intended to aid researchers in the development of novel antibacterial agents and the optimization of existing synthetic methodologies. Careful execution of these multi-step syntheses, with appropriate analytical monitoring, is crucial for achieving high yields and purity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols: 2,3-Difluoro-6-nitrobenzonitrile as a Key Intermediate for Pyrethroid Insecticides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-Difluoro-6-nitrobenzonitrile as a strategic intermediate in the synthesis of potent pyrethroid insecticides. This document outlines the synthetic pathways, detailed experimental protocols, quantitative data on insecticidal efficacy, and the mechanism of action of the final products.

Introduction

This compound is a valuable fluorinated building block in agrochemical synthesis. Its unique substitution pattern allows for its conversion into key precursors for highly active insecticidal compounds. Notably, it serves as a starting material for the synthesis of 2,3,6-trifluorobenzoic acid, a crucial component in the manufacturing of several commercial pyrethroid insecticides. The fluorine atoms in the final products often enhance their metabolic stability and insecticidal potency.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of this compound to 2,3,6-trifluorobenzoic acid, which is then used to prepare the alcohol moiety of pyrethroid esters. This alcohol is subsequently esterified with a suitable cyclopropanecarboxylic acid derivative to yield the final insecticidal product.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the process described in patent US5478963A.

Materials:

-

2,3,4-Trifluoronitrobenzene

-

Potassium cyanide (KCN)

-

tert-Butanol

-

Water

-

Activated charcoal

Procedure:

-

In a reaction vessel, place 32.5 g (0.5 mol) of potassium cyanide in 400 g of tert-butanol.

-

Heat the mixture to 70°C and add 44.3 g (0.25 mol) of 2,3,4-trifluoronitrobenzene dropwise over 30 minutes.

-

Maintain the reaction mixture at 70°C for 20 hours.

-

After cooling, filter off the solid residue with suction.

-

Distill off the solvent from the filtrate.

-

Precipitate the crude product by adding water.

-

Filter the crude product at 0°C and dry.

-

For purification, recrystallize the crude product from a suitable solvent with the addition of activated charcoal.

Synthesis of 2-Chloro-5,6-difluorobenzonitrile

This protocol is also based on patent US5478963A.

Materials:

-

This compound

-

Anhydrous calcium chloride

-

Chlorine gas

Procedure:

-

Place 24.8 g (0.135 mol) of this compound and 1 g of anhydrous calcium chloride in a 50 ml flask equipped with a gas inlet tube.

-

Heat the mixture to 190°C.

-

Introduce chlorine gas at a rate of 2-3 L/h.

-

Continue the reaction for 12 hours, monitoring for the conversion of the starting material.

Synthesis of Pyrethroid Insecticides (General Procedure)

The synthesis of pyrethroids like Tefluthrin involves the esterification of a cyclopropanecarboxylic acid chloride with a fluorinated benzyl alcohol. The synthesis of Tefluthrin, for instance, requires 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol.[1][2]

Materials:

-

(1R,3R)-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride (Cyhalothrin acid chloride)

-

4-methyl-2,3,5,6-tetrafluorobenzyl alcohol

-

Toluene

-

Pyridine (or other suitable base)

Procedure:

-

Dissolve the 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol in toluene in a reaction vessel.

-

Add a suitable acid scavenger, such as pyridine.

-

Slowly add the Cyhalothrin acid chloride to the solution while stirring.

-

The reaction is typically carried out at a controlled temperature to prevent side reactions.

-

After the reaction is complete, the mixture is washed to remove the acid scavenger and any unreacted starting materials.

-

The organic solvent is removed under reduced pressure to yield the crude Tefluthrin.

-

The crude product can be purified by recrystallization or chromatography.

Application in the Synthesis of Specific Insecticides

Tefluthrin

Tefluthrin is a broad-spectrum pyrethroid insecticide effective against a wide range of soil pests.[3] Its synthesis involves the esterification of (1R,3R)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol.[1] The latter can be prepared from 2,3,5,6-tetrafluoro-4-methylbenzoic acid, which is a derivative of the core intermediate.[4]

Lambda-cyhalothrin

Lambda-cyhalothrin is a non-systemic insecticide with contact and stomach action, providing rapid knockdown and long residual activity against a broad spectrum of insect pests.[5] It is a mixture of active isomers of cyhalothrin.[6] Its synthesis involves the esterification of (1S,3S)-rel-3-((1Z)-2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid with (R)-cyano(3-phenoxyphenyl)methanol. While the alcohol moiety in this case is not directly derived from 2,3,6-trifluorobenzoic acid, the cyclopropane carboxylic acid part shares structural similarities with that used for Tefluthrin. The synthesis of Lambda-cyhalothrin can be achieved through the reaction of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, 3-phenoxy-4-fluoro-benzaldehyde, and sodium cyanide.[7]

Quantitative Data on Insecticidal Efficacy

The following tables summarize the reported toxicity of Tefluthrin and Lambda-cyhalothrin against various insect species.

Table 1: Toxicity of Tefluthrin

| Species | Exposure Route | Toxicity Metric | Value | Reference |

| Rat | Oral | LD50 | 21.8 mg/kg (males) | [8] |

| Rat | Oral | LD50 | 34.6 mg/kg (females) | [8] |

| Rat | Dermal | LD50 | >2000 mg/kg | [8] |

| Rat | Inhalation (4h) | LC50 | 2304 mg/m³ (females) | [8] |

Table 2: Toxicity of Lambda-cyhalothrin

| Species | Exposure Route | Toxicity Metric | Value | Reference |

| Rat | Oral | LD50 | 79 mg/kg | [5] |

| Rat | Dermal | LD50 | 632 mg/kg (males) | [6] |

| Rat | Dermal | LD50 | 696 mg/kg (females) | [6] |

| Rat | Inhalation (4h) | LC50 | 0.175 - 0.315 mg/L | [6] |

| Bee | Oral | LD50 | 0.97 µ g/bee | [6] |

| Bee | Contact | LD50 | 0.051 µ g/bee | [6] |

| Fish (Bluegill sunfish) | - | LC50 | 0.21 µg/L | [5] |

| Aquatic Invertebrates | - | EC50 | 0.0023 - 3.3 µg/L | [6] |

Mechanism of Action: Pyrethroid Insecticides

Pyrethroid insecticides, including Tefluthrin and Lambda-cyhalothrin, are neurotoxins that act on the voltage-gated sodium channels of insects.[9][10] They bind to the alpha-subunit of the sodium channel, which forms the pore of the channel. This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions.[1] The continuous nerve stimulation results in hyperexcitability, paralysis, and ultimately, the death of the insect.[9]

Safety and Handling

This compound and its derivatives are chemical reagents and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All synthetic procedures should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a critical intermediate for the synthesis of advanced pyrethroid insecticides. The synthetic routes leading to potent active ingredients like Tefluthrin are well-established, although the synthesis of specific fluorinated precursors may require multi-step processes. The resulting insecticides exhibit high efficacy against a broad range of pests, primarily through the disruption of their nervous systems. The data and protocols presented here provide a valuable resource for researchers and professionals in the field of agrochemical development. Further research into novel insecticides derived from this versatile intermediate is warranted.

References

- 1. Tefluthrin - Wikipedia [en.wikipedia.org]

- 2. Tefluthrin (Ref: R 151993) [sitem.herts.ac.uk]

- 3. Tefluthrin | 79538-32-2 [amp.chemicalbook.com]

- 4. AU2017203635A1 - A novel crystalline form of tefluthrin, a process for its preparation and use of the same - Google Patents [patents.google.com]

- 5. awhhe.am [awhhe.am]

- 6. npic.orst.edu [npic.orst.edu]

- 7. CN103420872A - Preparation method of lambda-cyhalothrin - Google Patents [patents.google.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voltage-gated sodium channels as targets for pyrethroid insecticides : Rothamsted Research [repository.rothamsted.ac.uk]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3-Difluoro-6-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,3-difluoro-6-nitrobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reactive sites. The electron-withdrawing nitro and cyano groups strongly activate the aromatic ring, facilitating the displacement of the fluorine atoms by a variety of nucleophiles.

Overview of Reactivity

This compound is primed for nucleophilic aromatic substitution. The fluorine atom at the 2-position is particularly activated due to the ortho nitro group and the para cyano group, both of which can stabilize the negative charge in the Meisenheimer intermediate. The fluorine at the 3-position is less activated. Consequently, SNAr reactions are expected to occur selectively at the C-2 position.

Below is a general reaction scheme illustrating the expected regioselectivity.

Caption: General SNAr on this compound.

Synthesis of this compound

The starting material, this compound, can be synthesized from 2,3,4-trifluoronitrobenzene. The following protocol is adapted from patent literature[1].

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,3,4-trifluoronitrobenzene (1 equivalent) to a suitable solvent such as dimethylformamide (DMF).

-

Addition of Cyanide Source: Add a cyanide source, for example, sodium cyanide (NaCN) or potassium cyanide (KCN) (1.0-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir to precipitate the crude product.

-

Purification: Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Nucleophilic Aromatic Substitution with Amines

The reaction of this compound with primary and secondary amines is a key method for the synthesis of various substituted anilines, which are valuable intermediates in drug discovery. The reaction is expected to proceed regioselectively at the C-2 position.

Hypothetical Experimental Protocol: Synthesis of 2-(Alkylamino)-3-fluoro-6-nitrobenzonitrile

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) to the solution.

-

Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2 equivalents) to act as a scavenger for the HF generated.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70°C, depending on the reactivity of the amine.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

| Entry | Amine | Product | Yield (%) |

| 1 | Pyrrolidine | 2-(Pyrrolidin-1-yl)-3-fluoro-6-nitrobenzonitrile | >90 (estimated) |

| 2 | Morpholine | 2-(Morpholin-4-yl)-3-fluoro-6-nitrobenzonitrile | >90 (estimated) |

| 3 | Aniline | 2-(Phenylamino)-3-fluoro-6-nitrobenzonitrile | 70-85 (estimated) |

Table 1: Estimated yields for the reaction of this compound with various amines based on the reactivity of similar compounds.

Nucleophilic Aromatic Substitution with Alkoxides

Reaction with alkoxides provides a straightforward route to substituted phenyl ethers. The use of sodium or potassium alkoxides in their corresponding alcohol or an aprotic solvent is common.

Hypothetical Experimental Protocol: Synthesis of 2-Alkoxy-3-fluoro-6-nitrobenzonitrile

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the sodium alkoxide by adding sodium metal (1.1 equivalents) to the desired anhydrous alcohol (e.g., methanol, ethanol).

-

Addition of Substrate: Once the sodium has completely reacted, add a solution of this compound (1 equivalent) in the same alcohol or a co-solvent like THF.

-

Reaction Conditions: Stir the reaction at room temperature or gently heat to reflux.

-

Monitoring: Follow the reaction progress by TLC or GC.

-

Work-up: After completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the solvent under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

| Entry | Alkoxide | Product | Yield (%) |

| 1 | Sodium Methoxide | 2-Methoxy-3-fluoro-6-nitrobenzonitrile | >95 (estimated) |

| 2 | Sodium Ethoxide | 2-Ethoxy-3-fluoro-6-nitrobenzonitrile | >95 (estimated) |

| 3 | Sodium Phenoxide | 2-Phenoxy-3-fluoro-6-nitrobenzonitrile | 80-90 (estimated) |

Table 2: Estimated yields for the reaction of this compound with various alkoxides based on the reactivity of similar compounds.

Logical Workflow for SNAr Product Synthesis

The following diagram outlines the general workflow for the synthesis and purification of substituted products from this compound.

Caption: General workflow for SNAr reactions.

Signaling Pathway Application Example (Hypothetical)

Substituted benzonitriles are precursors to a wide range of biologically active molecules. For instance, the amino-substituted derivatives can be further elaborated into kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Caption: Inhibition of a kinase signaling pathway.

Disclaimer: The experimental protocols for the nucleophilic aromatic substitution reactions with amines and alkoxides are provided as illustrative examples based on the general reactivity of activated fluoroaromatic compounds. Researchers should conduct their own optimization and characterization of products.

References

Application Note: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile via Cyanation of 2,3,4-Trifluoronitrobenzene

Abstract

This application note provides a detailed protocol for the synthesis of 2,3-Difluoro-6-nitrobenzonitrile, a key intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2] The described method involves the nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluoronitrobenzene with a cyanide group. This process offers a reliable route to the desired product with a purity suitable for subsequent synthetic steps. All quantitative data is summarized, and a detailed experimental workflow is provided.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of herbicides and insecticides.[2] The presence of fluorine atoms and nitro and nitrile functional groups allows for diverse chemical modifications. The synthesis described herein is a nucleophilic aromatic substitution reaction, where the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the cyanide ion.[3][4] This reaction selectively replaces the fluorine atom at the 4-position of 2,3,4-trifluoronitrobenzene.

Reaction Scheme

Figure 1: General reaction scheme for the cyanation of 2,3,4-trifluoronitrobenzene.

Experimental Protocol

This protocol is adapted from the procedure described in US Patent 5,478,963A.[1]

Materials:

-

2,3,4-Trifluoronitrobenzene (Substrate)

-

Potassium Cyanide (KCN) (Reagent)

-

tert-Butanol (Solvent)

-

Water (for precipitation)

-

Anhydrous Calcium Chloride (optional, for subsequent reactions)[1]

Equipment:

-

Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Heating mantle

-

Condenser

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask, place 32.5 g (0.5 mol) of potassium cyanide in 400 g of tert-butanol.[1]

-

Reaction Initiation: Heat the mixture to 70°C with stirring.

-

Substrate Addition: Slowly add 44.3 g (0.25 mol) of 2,3,4-trifluoronitrobenzene dropwise over a period of 30 minutes, maintaining the temperature at 70°C.[1]

-

Reaction Monitoring: Keep the reaction mixture at 70°C for 20 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) analysis.[1]

-

Work-up and Isolation:

-

After the reaction is complete, cool the dark black reaction mixture to room temperature.

-

Filter the solid residue by suction filtration.

-

Distill off the solvent (tert-butanol) from the filtrate.

-

The crude product can be precipitated with water.

-

Filter the precipitated crude product at 0°C and dry.[1]

-

Safety Precautions:

-

Potassium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

-

tert-Butanol is flammable. Avoid open flames and ensure proper grounding of equipment.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2,3,4-Trifluoronitrobenzene | 44.3 g (0.25 mol) | [1] |

| Potassium Cyanide | 32.5 g (0.5 mol) | [1] |

| Molar Ratio (KCN : Substrate) | 2:1 | [1] |

| Solvent | ||

| tert-Butanol | 400 g | [1] |

| Reaction Conditions | ||

| Temperature | 70°C | [1] |

| Reaction Time | 20 hours | [1] |

| Product | ||

| Yield of this compound | 57% (by GC analysis) | [1] |

| Purity of Crude Product | ~85% (by GC) | [1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The provided protocol details a straightforward method for the cyanation of 2,3,4-trifluoronitrobenzene. The use of a polar protic solvent like tert-butanol facilitates the dissolution of the cyanide salt and promotes the nucleophilic substitution.[1] The reaction temperature is maintained at a moderate level to ensure a controlled reaction rate and minimize potential side reactions. The work-up procedure is designed for the efficient isolation of the crude product, which is obtained in a reasonable yield and purity for many subsequent applications without the need for further purification.[1] It is important to note that the reaction does not go to completion under these conditions, with a significant amount of starting material remaining.[1] Optimization of reaction time, temperature, or the use of a different solvent system could potentially improve the conversion.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. The methodology is well-documented and offers a reliable route for researchers and professionals in the fields of chemical synthesis and drug development. The provided data and workflow diagrams serve as a clear guide for the successful execution of this chemical transformation.

References

- 1. US5478963A - this compound and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]

Application Notes and Protocols: The Role of 2,3-Difluoro-6-nitrobenzonitrile in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-difluoro-6-nitrobenzonitrile as a key building block in the synthesis of targeted kinase inhibitors. The document details a specific application in the synthesis of a crucial intermediate for potent Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors, provides a detailed experimental protocol, and discusses the relevant biological signaling pathways.

Introduction

This compound is a valuable reagent in medicinal chemistry, particularly in the construction of complex heterocyclic scaffolds for kinase inhibitors. Its utility stems from the presence of two fluorine atoms and a nitro group, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the regioselective introduction of various nucleophiles, a key strategy in building the core structures of many targeted therapies. The fluorine atom positioned ortho to the nitro group is particularly susceptible to displacement, providing a reliable handle for molecular elaboration.

This document focuses on the application of this compound in the synthesis of a key precursor to a class of potent ALK/ROS1 inhibitors. Dysregulation of the ALK and ROS1 receptor tyrosine kinases is a known driver in several cancers, most notably in non-small cell lung cancer (NSCLC). The development of small molecule inhibitors targeting these kinases has significantly improved patient outcomes.

Application: Synthesis of a Key Intermediate for ALK/ROS1 Inhibitors

This compound serves as a critical starting material for the synthesis of 2-((5-amino-6-fluoropyridin-3-yl)oxy)benzonitrile, a key intermediate in the development of advanced ALK/ROS1 inhibitors like Lorlatinib (PF-06463922). The synthesis involves a nucleophilic aromatic substitution reaction where the phenoxide of a substituted aminopyridine displaces the fluorine atom at the 2-position of this compound.

Experimental Workflow

The overall workflow for the synthesis of the kinase inhibitor intermediate from this compound is depicted below.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in patent US5478963A.

Materials:

-

2,3,4-Trifluoronitrobenzene

-

Potassium cyanide (KCN)

-

tert-Butanol

-

Distilled water

-

Activated charcoal

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add potassium cyanide (32.5 g, 0.5 mol) and tert-butanol (400 g).

-

Heat the mixture to 70°C with stirring.

-

Slowly add 2,3,4-trifluoronitrobenzene (44.3 g, 0.25 mol) dropwise over 30 minutes.

-

Maintain the reaction mixture at 70°C for 20 hours. The reaction progress can be monitored by Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid residue and wash with a small amount of tert-butanol.

-

Distill off the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Precipitate the crude product by adding cold water.

-

Filter the crude product and dry.

-

For purification, recrystallize the crude product from a suitable solvent (e.g., ethanol/water) with the addition of activated charcoal.

Expected Yield: Approximately 57% of the theoretical yield.

Protocol 2: Synthesis of 2-((5-amino-6-fluoropyridin-3-yl)oxy)-3-fluoro-6-nitrobenzonitrile (A Key Kinase Inhibitor Intermediate)

This protocol describes a representative nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

5-Amino-3-hydroxypyridine

-

Potassium tert-butoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Magnetic stirrer

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (optional)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-3-hydroxypyridine (1.1 equivalents) and anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture for 30 minutes at 0°C to form the potassium phenoxide.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the solution of this compound dropwise to the cold phenoxide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data Summary

The following table summarizes the typical yields for the synthesis of this compound and the subsequent SNAr reaction, along with the biological activity of the final kinase inhibitor, Lorlatinib, which can be synthesized from this intermediate.

| Compound/Intermediate | Starting Materials | Reaction Type | Typical Yield (%) |

| This compound | 2,3,4-Trifluoronitrobenzene, KCN | Nucleophilic Aromatic Substitution | ~57% |

| 2-((5-amino-6-fluoropyridin-3-yl)oxy)-3-fluoro-6-nitrobenzonitrile | This compound, 5-Amino-3-hydroxypyridine | Nucleophilic Aromatic Substitution | 60-80% (estimated) |

| Kinase Inhibitor | Target Kinase | IC50 (nM) | Reference |

| Lorlatinib | ALK (wild-type) | <0.07 | [1] |

| Lorlatinib | ROS1 | <0.07 | [1] |

| Lorlatinib | ALK (L1196M) | <0.1 | [1] |

| Lorlatinib | ALK (G1269A) | <0.1 | [1] |

Kinase Signaling Pathways

The kinase inhibitors synthesized using this compound as a building block, such as Lorlatinib, primarily target the ALK and ROS1 signaling pathways. These pathways, when constitutively activated by genetic alterations (e.g., gene fusions or mutations), drive cell proliferation, survival, and differentiation, leading to cancer development.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in ligand-independent dimerization and constitutive activation of the ALK kinase domain. This leads to the activation of several downstream signaling cascades.

ROS1 Signaling Pathway

c-ros oncogene 1 (ROS1) is another receptor tyrosine kinase that shares structural homology with ALK. Similar to ALK, chromosomal rearrangements involving the ROS1 gene can lead to the formation of fusion proteins with constitutive kinase activity, driving oncogenesis through similar downstream pathways.

Conclusion